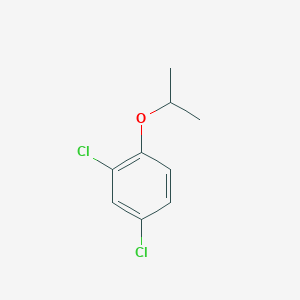

2,4-Dichloro-1-isopropoxybenzene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2,4-dichloro-1-propan-2-yloxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10Cl2O/c1-6(2)12-9-4-3-7(10)5-8(9)11/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKZUJEUNTYZIRO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=C(C=C(C=C1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10Cl2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00591120 | |

| Record name | 2,4-Dichloro-1-[(propan-2-yl)oxy]benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00591120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6851-40-7 | |

| Record name | 2,4-Dichloro-1-[(propan-2-yl)oxy]benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00591120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Sample Collection and Preservation:

Water Samples: Collected in clean glass bottles and preserved by refrigeration at approximately 4°C. Depending on the target concentration, a preservative might be added to prevent microbial degradation.

Soil and Sediment Samples: Collected using appropriate coring or grab sampling devices and stored in glass jars at low temperatures.

Sample Preparation and Extraction:

Water Samples: For trace analysis, a pre-concentration step such as solid-phase extraction (SPE) using a suitable sorbent (e.g., C18) would be employed. nih.gov Liquid-liquid extraction (LLE) with an appropriate organic solvent is an alternative.

Soil and Sediment Samples: Extraction is commonly performed using techniques like Soxhlet extraction, pressurized liquid extraction (PLE), or ultrasonic extraction with a suitable solvent or solvent mixture (e.g., hexane (B92381)/acetone). semanticscholar.org

Extract Cleanup:

To remove interfering co-extracted substances from the sample matrix, a cleanup step is often necessary. This can be achieved using techniques like column chromatography with adsorbents such as silica (B1680970) gel or Florisil. oup.com

Instrumental Analysis:

Gas Chromatography (GC): A capillary GC column with a non-polar or medium-polarity stationary phase would be suitable for separating 2,4-Dichloro-1-isopropoxybenzene from other components. epa.govoup.com Detection would be performed using a mass spectrometer (MS) for definitive identification and quantification, or an electron capture detector (ECD) for high sensitivity.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with a C18 column could also be used, coupled with a UV detector or, for higher sensitivity and selectivity, a mass spectrometer (LC-MS or LC-MS/MS). aau.edu.etepa.gov

Quality Assurance and Quality Control Qa/qc :

A robust QA/QC protocol is essential for a standardized method. This includes the analysis of method blanks, spiked samples (for recovery assessment), duplicate samples (for precision), and certified reference materials (for accuracy). epa.gov The use of internal standards is also critical for accurate quantification.

The development and validation of such a standardized procedure would need to follow international guidelines to ensure its acceptance and applicability across different laboratories and regulatory frameworks.

Advanced Analytical and Spectroscopic Characterization of 2,4 Dichloro 1 Isopropoxybenzene

Chromatographic Techniques for Separation and Quantification in Complex Matrices

The detection and quantification of 2,4-dichloro-1-isopropoxybenzene, particularly at trace levels in complex samples such as soil, water, or biological tissues, are predominantly achieved through chromatographic methods. Gas and liquid chromatography, coupled with sensitive detectors, provide the necessary selectivity and sensitivity for its analysis.

Gas Chromatography (GC) with Electron Capture Detection (ECD) and Mass Spectrometry (MS)

Gas chromatography is an ideal technique for the analysis of volatile and semi-volatile compounds like this compound. Due to the presence of two chlorine atoms, the compound exhibits a strong response with an Electron Capture Detector (ECD), which is highly sensitive to halogenated compounds. For unambiguous identification and quantification, coupling GC with a Mass Spectrometer (MS) is the preferred method.

A typical GC-MS analysis involves the separation of the compound on a capillary column, followed by ionization and mass analysis. The mass spectrum of this compound will exhibit a characteristic molecular ion peak and specific fragmentation patterns, which serve as a chemical fingerprint for its identification. The presence of two chlorine atoms results in a distinctive isotopic pattern (M, M+2, M+4) for the molecular ion and chlorine-containing fragments, further aiding in its positive identification.

While specific validated methods for this compound are not extensively published, analytical conditions can be extrapolated from methods for similar dichlorobenzene derivatives and other volatile organic compounds. csic.es

Table 1: Representative GC-MS Parameters for Analysis of this compound

| Parameter | Value |

|---|---|

| Gas Chromatograph | Agilent 6890 or equivalent |

| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or similar |

| Carrier Gas | Helium |

| Inlet Temperature | 250 °C |

| Oven Program | Initial 60 °C (hold 2 min), ramp to 280 °C at 10 °C/min (hold 5 min) |

| Injection Mode | Splitless |

| Mass Spectrometer | Agilent 5973N or equivalent |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | m/z 50-350 |

| MSD Transfer Line | 280 °C |

High-Performance Liquid Chromatography (HPLC) with Diode Array Detection (DAD) and Mass Spectrometry (LC-MS)

High-Performance Liquid Chromatography (HPLC) offers a complementary approach to GC, particularly for samples that are not readily amenable to volatilization or for analytes that are thermally labile. When coupled with a Diode Array Detector (DAD), HPLC allows for the simultaneous quantification and spectral confirmation of the analyte based on its UV absorbance profile. The aromatic nature of this compound makes it a suitable candidate for UV detection.

For enhanced sensitivity and specificity, interfacing HPLC with a mass spectrometer (LC-MS) is employed. This is especially crucial for the analysis of complex matrices where co-eluting interferences may be present. researchgate.net Electrospray ionization (ESI) is a common ionization technique used in LC-MS for such compounds.

A study on the direct analysis of aromatic pollutants by HPLC-DAD provides a framework for developing a method for this compound. wur.nl

Table 2: Representative HPLC-DAD/LC-MS Parameters for Analysis of this compound

| Parameter | Value |

|---|---|

| HPLC System | Agilent 1200 series or equivalent |

| Column | C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Acetonitrile and water gradient |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| DAD Wavelength | 220 nm and 275 nm (monitoring) with full spectrum acquisition |

| LC-MS Ion Source | Electrospray Ionization (ESI), Positive Mode |

| MS Analyzer | Quadrupole or Time-of-Flight (TOF) |

| Drying Gas Flow | 10 L/min |

| Drying Gas Temp. | 350 °C |

Developments in Sample Preparation and Extraction Methodologies

The effective analysis of this compound from complex matrices is highly dependent on the sample preparation and extraction methodology. The goal is to isolate the analyte from interfering matrix components and concentrate it to a level suitable for instrumental analysis.

Solid Phase Extraction (SPE) is a widely used technique for the cleanup and concentration of analytes from liquid samples. For a compound like this compound, a reverse-phase sorbent such as C18 or a polymeric sorbent would be appropriate. sigmaaldrich.comwindows.netthermofisher.com The general steps involve conditioning the sorbent, loading the sample, washing away interferences, and eluting the analyte with a suitable organic solvent.

Liquid-Liquid Extraction (LLE) remains a fundamental and effective technique for extracting analytes from aqueous matrices into an immiscible organic solvent.

For solid samples like soil or sediment, Soxhlet extraction or ultrasonic extraction with an appropriate organic solvent can be employed. The choice of solvent is critical and should be based on the polarity and solubility of this compound.

Spectroscopic Methods for Structural Elucidation and Purity Analysis

Spectroscopic techniques are indispensable for the unambiguous structural elucidation and confirmation of the purity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the isopropoxy group protons. The aromatic region will display a characteristic splitting pattern due to the coupling between adjacent protons on the benzene (B151609) ring. The isopropoxy group will show a septet for the methine proton and a doublet for the two equivalent methyl groups.

¹³C NMR: The carbon-13 NMR spectrum will show distinct signals for each unique carbon atom in the molecule. pressbooks.pub The chemical shifts are influenced by the electronegativity of the attached atoms (oxygen and chlorine) and the aromatic ring currents. youtube.comlibretexts.org

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound *

| Assignment | ¹H NMR (Predicted) | ¹³C NMR (Predicted) |

|---|---|---|

| Aromatic-H (ortho to O) | ~6.9 | ~115 |

| Aromatic-H (meta to O) | ~7.2 | ~128 |

| Aromatic-H (ortho to Cl) | ~7.4 | ~130 |

| Isopropoxy-CH | ~4.5 (septet) | ~72 |

| Isopropoxy-CH₃ | ~1.3 (doublet) | ~22 |

| Aromatic-C (ipso-O) | - | ~152 |

| Aromatic-C (ipso-Cl) | - | ~127, ~129 |

*Predicted values are based on spectral data of analogous compounds such as 1-isopropoxybenzene and various dichlorobenzene isomers. chemicalbook.com

Infrared (IR) Spectroscopy (FTIR, ATR-IR, Vapor Phase IR)

Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to the vibrations of its chemical bonds.

C-H stretching: Aromatic C-H stretches are expected above 3000 cm⁻¹, while aliphatic C-H stretches from the isopropoxy group will appear just below 3000 cm⁻¹.

C=C stretching: Aromatic ring stretching vibrations typically appear in the 1600-1450 cm⁻¹ region.

C-O stretching: The ether C-O-C bond will show a strong absorption band, likely in the 1250-1000 cm⁻¹ region.

C-Cl stretching: The carbon-chlorine bonds will give rise to absorptions in the fingerprint region, typically below 800 cm⁻¹.

Attenuated Total Reflectance (ATR)-IR is a convenient technique for analyzing liquid or solid samples with minimal preparation. Vapor Phase IR can be useful when analyzing the compound in the gas phase, for instance, as the eluent from a GC column. A vapor phase IR spectrum is available for 2,4-dichlorophenol (B122985), isopropyl ether. spectrabase.com

Table 4: Characteristic IR Absorption Bands for this compound *

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |

|---|---|---|

| 3100-3000 | Aromatic C-H Stretch | Medium |

| 2980-2940 | Aliphatic C-H Stretch | Medium-Strong |

| 1580-1470 | Aromatic C=C Stretch | Medium-Strong |

| 1250-1200 | Aryl-O Stretch | Strong |

| 1150-1100 | Isopropyl C-O Stretch | Strong |

| 850-750 | C-Cl Stretch | Strong |

| 880-800 | Aromatic C-H Bend (out-of-plane) | Strong |

*Characteristic absorption ranges are based on established IR correlation tables and data from similar compounds. vscht.cz

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous identification of this compound. By providing mass measurements with high accuracy (typically to within 5 ppm), HRMS allows for the determination of the elemental composition of the parent molecule and its fragments, thereby distinguishing it from isobaric interferences.

The calculated exact monoisotopic mass of this compound (C9H10Cl2O) is 204.01087 Da. In a high-resolution mass spectrum, the molecular ion peak ([M]+•) would be observed at this m/z value. Due to the presence of two chlorine atoms, a characteristic isotopic pattern will be observed. The isotopes of chlorine, ³⁵Cl and ³⁷Cl, exist in a natural abundance ratio of approximately 3:1. This results in a distinctive [M]+•, [M+2]+•, and [M+4]+• isotopic cluster with relative intensities of approximately 9:6:1, which is a key signature for compounds containing two chlorine atoms.

The fragmentation of this compound under electron ionization (EI) in a mass spectrometer is expected to proceed through several key pathways, primarily involving the cleavage of the ether bond and loss of the isopropyl group or chlorine atoms. The resulting fragment ions can be analyzed by HRMS to further confirm the structure.

Expected Fragmentation Pathways:

Loss of the isopropyl group: A primary fragmentation pathway would involve the cleavage of the C-O bond, leading to the loss of a propene molecule (C₃H₆) via a McLafferty-type rearrangement, or the loss of an isopropyl radical (•C₃H₇). The loss of propene would result in the formation of a 2,4-dichlorophenol radical cation [C₆H₄Cl₂O]+• with a calculated exact mass of 161.96391 Da.

Alpha-cleavage: Cleavage of the bond between the oxygen and the isopropyl group can result in the formation of a 2,4-dichlorophenoxy radical and an isopropyl cation [(CH₃)₂CH]+, or a 2,4-dichlorophenoxy cation [C₆H₃Cl₂O]+ with the loss of a propenyl radical.

Loss of chlorine: Fragmentation can also occur through the loss of a chlorine atom from the molecular ion, leading to the [C₉H₁₀ClO]+ ion.

Benzene ring fragmentation: At higher energies, fragmentation of the aromatic ring can occur, leading to smaller chlorinated hydrocarbon fragments.

The following table summarizes the expected principal ions, their elemental compositions, and their calculated exact masses, which can be used for identification purposes in HRMS analysis.

| Ion Formula | Description | Calculated Exact Mass (Da) |

| [C₉H₁₀³⁵Cl₂O]+• | Molecular Ion | 204.01087 |

| [C₉H₁₀³⁵Cl³⁷ClO]+• | Molecular Ion (M+2) | 206.00792 |

| [C₉H₁₀³⁷Cl₂O]+• | Molecular Ion (M+4) | 208.00497 |

| [C₆H₄³⁵Cl₂O]+• | Loss of propene | 161.96391 |

| [C₆H₃³⁵Cl₂]+ | Loss of isopropoxy group | 144.96901 |

| [C₉H₁₀³⁵ClO]+ | Loss of a chlorine atom | 169.04200 |

| [C₃H₇]+ | Isopropyl cation | 43.05478 |

This data is theoretical and based on established fragmentation patterns of similar aromatic ethers and chlorinated compounds. Actual observed fragments and their relative abundances may vary depending on the specific ionization technique and instrument conditions used.

UV-Visible Spectroscopy for Electronic Transitions

UV-Visible spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light by this compound promotes electrons from a lower energy molecular orbital to a higher energy one. The chromophore in this molecule is the substituted benzene ring.

The electronic spectrum of benzene and its derivatives is characterized by several absorption bands in the UV region. royalsocietypublishing.org For this compound, the primary electronic transitions are expected to be π → π* transitions associated with the aromatic ring. The substitution pattern on the benzene ring, with two chlorine atoms and an isopropoxy group, influences the position (λmax) and intensity (molar absorptivity, ε) of these absorption bands.

Effect of Chlorine Substitution: The chlorine atoms act as auxochromes with both an inductive effect (-I) and a resonance effect (+R). These effects can cause a bathochromic shift (a shift to longer wavelengths) of the benzene absorption bands. Studies on dichlorobenzenes have shown characteristic absorptions in the UV region. royalsocietypublishing.org

Effect of Isopropoxy Group: The isopropoxy group is also an auxochrome that can cause a bathochromic shift and an increase in the intensity of the absorption bands due to the presence of non-bonding electrons on the oxygen atom that can participate in resonance with the π-system of the benzene ring.

Based on the spectroscopic data of related compounds like dichlorobenzene and isopropoxybenzene, the UV-Visible spectrum of this compound, when measured in a non-polar solvent like hexane (B92381) or cyclohexane, is anticipated to exhibit absorption maxima in the range of 270-290 nm. royalsocietypublishing.orgresearchgate.net A solvent's polarity can influence the position and fine structure of the absorption bands. For instance, polar solvents may lead to a loss of fine vibrational structure. researchgate.net

The expected electronic transitions and their approximate absorption regions are summarized in the table below.

| Transition Type | Chromophore | Expected λmax Range (nm) | Solvent |

| π → π | Substituted Benzene Ring | 270 - 290 | Hexane/Cyclohexane |

| n → π | Non-bonding electrons of Oxygen | Weaker, may be obscured by π → π* | Hexane/Cyclohexane |

This table presents expected values based on the analysis of structurally similar compounds. Experimental determination is necessary for precise λmax values and molar absorptivities.

Advanced Detection and Quantification Limits in Diverse Sample Types

The detection and quantification of this compound in various matrices, such as environmental samples (water, soil) or biological specimens, would likely employ chromatographic techniques coupled with sensitive detectors. Gas chromatography (GC) or high-performance liquid chromatography (HPLC) are the methods of choice for the separation of such compounds. aau.edu.etnih.gov

Given its structural similarity to chlorophenoxy herbicides and other chlorinated benzenes, methods developed for these compounds can be adapted for the analysis of this compound. epa.govepa.govsemanticscholar.org For trace-level analysis, GC coupled with an electron capture detector (ECD) or a mass spectrometer (MS) would be highly effective due to the presence of chlorine atoms, which enhances the sensitivity of the ECD. epa.govoup.com LC-MS/MS is another powerful technique for sensitive and selective quantification. epa.gov

The limits of detection (LOD) and quantification (LOQ) are critical parameters that define the performance of an analytical method. The LOD is the lowest concentration of an analyte that can be reliably distinguished from background noise, while the LOQ is the lowest concentration that can be quantitatively measured with a specified level of precision and accuracy. aau.edu.et

For analogous compounds like 2,4-D, established analytical methods have achieved low detection and quantification limits in various sample types. aau.edu.etepa.gov It is reasonable to expect that similar limits could be achieved for this compound with appropriate method development and validation.

The following table provides a hypothetical overview of potential analytical methods and achievable detection and quantification limits for this compound in different sample matrices, based on published data for similar analytes. aau.edu.etnih.govepa.gov

| Sample Matrix | Analytical Technique | Estimated Limit of Detection (LOD) | Estimated Limit of Quantification (LOQ) |

| Water | GC-MS | 0.05 - 0.5 µg/L | 0.1 - 1.0 µg/L |

| Water | LC-MS/MS | 0.01 - 0.1 µg/L | 0.05 - 0.5 µg/L |

| Soil/Sediment | GC-MS | 1 - 10 µg/kg | 5 - 20 µg/kg |

| Soil/Sediment | LC-MS/MS | 0.5 - 5 µg/kg | 2 - 15 µg/kg |

These values are estimates based on analytical methods for structurally related compounds and are subject to variation based on the specific sample matrix, extraction efficiency, and instrumentation used. Method validation is essential to establish the actual performance characteristics for the analysis of this compound.

Development of Standardized Analytical Procedures for Research and Environmental Monitoring

The development of standardized analytical procedures is crucial for ensuring the reliability, comparability, and consistency of data generated for this compound in both research and environmental monitoring contexts. A standardized operating procedure (SOP) would typically encompass all stages of the analytical process, from sample collection and preparation to data analysis and quality control. epa.govca.gov

Drawing from established protocols for related chlorinated compounds, a standardized method for this compound would likely involve the following key steps:

Q & A

Q. Q1. What are the recommended synthetic routes for 2,4-Dichloro-1-isopropoxybenzene, and how can reaction conditions be optimized?

Methodology :

- Nucleophilic Aromatic Substitution (NAS) : Start with 2,4-dichlorophenol and react with isopropyl bromide in a polar aprotic solvent (e.g., DMF or DMSO) using a base like K₂CO₃ at 80–100°C. Monitor reaction progress via TLC or GC-MS .

- Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product. Confirm purity via HPLC (>95%) and characterize using H/C NMR .

- Yield Optimization : Vary temperature, solvent polarity, and stoichiometry (e.g., 1:1.2 molar ratio of phenol to alkylating agent) to maximize yield. Document deviations in byproduct formation using GC-MS .

Q. Q2. How can researchers validate the structural integrity of this compound?

Methodology :

Q. Q3. What safety protocols are critical when handling this compound?

Methodology :

- PPE : Wear nitrile gloves, safety goggles, and a lab coat. Use a fume hood to minimize inhalation risks .

- Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose of waste in halogenated solvent containers .

- Storage : Store in amber glass bottles at 4°C under nitrogen to prevent photodegradation and oxidation .

Advanced Research Questions

Q. Q4. How can reaction mechanisms for substituent effects in this compound be elucidated?

Methodology :

- Kinetic Studies : Perform time-resolved NAS reactions under varying temperatures (25–120°C) to calculate activation energy (Eₐ) via the Arrhenius equation. Use deuterated solvents (e.g., DMF-d₇) to track isotopic effects .

- Computational Modeling : Apply density functional theory (DFT) to simulate transition states and electron density maps (e.g., using Gaussian 16). Compare theoretical vs. experimental substituent directing effects .

Q. Q5. What computational tools are effective for predicting synthetic pathways or biological interactions of this compound?

Methodology :

- Retrosynthesis Planning : Use AI-driven platforms (e.g., PubChem’s retrosynthesis module) to identify feasible precursors and reaction pathways. Validate predictions with experimental data .

- Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., cytochrome P450 enzymes) using GROMACS. Analyze binding affinity via free-energy perturbation (FEP) calculations .

Q. Q6. How should researchers address contradictory data in reported synthesis yields or biological activity?

Methodology :

- Reproducibility Checks : Replicate published protocols with strict control of variables (e.g., solvent batch, humidity). Use DOE (Design of Experiments) to identify critical factors (e.g., catalyst purity) .

- Meta-Analysis : Aggregate data from Reaxys or SciFinder to identify trends. For example, if yields vary >20%, assess whether side reactions (e.g., dehalogenation) dominate under specific conditions .

Q. Q7. What methodologies are recommended for assessing environmental persistence or toxicity?

Methodology :

- Degradation Studies : Expose the compound to UV light (λ = 254 nm) in aqueous solutions and monitor decomposition via LC-MS. Quantify half-life (t₁/₂) under simulated environmental conditions .

- Ecotoxicity Assays : Use Daphnia magna or Vibrio fischeri models to measure LC₅₀ values. Compare with EPA guidelines for chlorinated aromatics .

Q. Q8. How can structure-activity relationships (SAR) be explored for potential antimicrobial applications?

Methodology :

- Microplate Assays : Test against Gram-positive (S. aureus) and Gram-negative (E. coli) strains at concentrations of 1–100 µg/mL. Use resazurin dye for viability quantification .

- SAR Modifications : Synthesize analogs (e.g., replacing isopropoxy with methoxy) and correlate logP values with MIC (Minimum Inhibitory Concentration) trends .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.